Trientine hydrochloride

Beschreibung

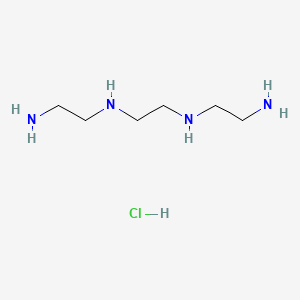

Structure

2D Structure

Eigenschaften

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIICXRPHEJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057863 | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38260-01-4 | |

| Record name | Trientine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Trientine hydrochloride?

This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Trientine hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, synthesis, and quantitative analysis.

Chemical Structure and Properties

This compound, chemically known as N,N'-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride (B599025), is a potent copper chelating agent.[1][2] Its primary therapeutic use is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body.[3][4] this compound functions by forming a stable complex with copper, which is then excreted through the kidneys.[4][5]

The fundamental structure consists of a linear polyamine, triethylenetetramine (B94423) (TETA), salified with two equivalents of hydrochloric acid.[1] This salt form enhances the stability of the compound, particularly in comparison to its free base.[3] The presence of four nitrogen atoms in the trientine molecule is crucial for its chelating activity, allowing it to form a stable planar ring complex with copper ions.[4][6]

Physicochemical Properties

This compound is a white to pale yellow crystalline powder that is hygroscopic.[1][7] It exhibits high solubility in water, is soluble in methanol, slightly soluble in ethanol, and insoluble in chloroform (B151607) and ether.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: General and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | N',N'-bis(2-aminoethyl)ethane-1,2-diamine;dihydrochloride | [5] |

| Synonyms | Triethylenetetramine dihydrochloride, Syprine | [5] |

| CAS Number | 38260-01-4 | [5] |

| Molecular Formula | C₆H₁₈N₄·2HCl | [8] |

| Molecular Weight | 219.2 g/mol | [8] |

| SMILES | NCCNCCNCCN.Cl.Cl | [8] |

| InChI Key | WYHIICXRPHEJKI-UHFFFAOYSA-N | [8] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Metabolism | Acetylation to N¹-acetyltriethylenetetramine and N¹,N¹⁰-diacetyltriethylenetetramine | [3] |

| Elimination Half-life | 13.8 to 16.5 hours | [3] |

| Excretion | Primarily in urine as the parent drug and its acetylated metabolites | [3] |

Table 3: Analytical Method Parameters

| Method | Parameter | Value | Reference(s) |

| RP-HPLC | Linearity Range | Not specified | |

| Limit of Detection (LOD) | Not specified | [9] | |

| Limit of Quantification (LOQ) | Not specified | [9] | |

| LC-MS/MS | Linearity Range (Trientine) | 10.009 ng/mL to 1000.571 ng/mL | [10][11] |

| Linearity Range (N1-Acetyl Trientine) | 10.009 ng/mL to 1000.628 ng/mL | [10][11] |

Mechanism of Action: Copper Chelation

The therapeutic effect of this compound is derived from its ability to chelate excess copper in the body. This process involves a dual mechanism of action.[3] Systemically, trientine binds to absorbed copper, forming a stable, soluble complex that is subsequently eliminated through urinary excretion.[3][4] Additionally, trientine can chelate copper within the gastrointestinal tract, thereby inhibiting its initial absorption.[3][12]

Experimental Protocols

Synthesis of this compound

A representative synthesis method for this compound involves a multi-step process starting from ethylenediamine (B42938).[13]

Protocol:

-

Preparation of Intermediate I: Ethylenediamine is dissolved in an organic solvent and cooled to 0°C. Di-tert-butyl dicarbonate (B1257347) is then added to the solution to perform a tert-butoxycarbonyl (Boc) protection reaction, yielding Intermediate I. The molar ratio of ethylenediamine to di-tert-butyl dicarbonate can range from 10:1 to 1:1.[13]

-

Preparation of Intermediate II: Intermediate I is condensed with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. The reaction mixture is heated to 100°C for 36 hours. After the reaction, water is added, and the product is extracted with chloroform. The organic phase is dried and purified by column chromatography to obtain Intermediate II.[13]

-

Deprotection and Salt Formation: Intermediate II is subjected to a deprotection step to remove the Boc groups, followed by treatment with hydrochloric acid to form the final product, this compound.[13]

Quantification by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with PDA detection has been developed for the quantification of this compound in pharmaceutical dosage forms.

Protocol:

-

Chromatographic Conditions:

-

Column: Waters Reliant C8 (250 mm x 4.6 mm ID, 5µm particle size).

-

Mobile Phase: A gradient mixture of Acetonitrile and Ammonium (B1175870) formate (B1220265) buffer (pH 5.3 ± 0.05).

-

Detection: UV detection at 220 nm.

-

Flow Rate: 20 µL/min.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 200 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent.

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask. Add 40 mL of diluent, 1 mL of 1N sodium hydroxide (B78521), and 1.5 mL of ammonium hydroxide solution and mix well.

-

Place the flask in an ice bath to cool to 2-8°C and maintain this temperature for 15 minutes.

-

Add 2 mL of benzoyl chloride to the flask and keep it in the ice bath for 2 minutes.

-

Allow the flask to stand at room temperature for 30 minutes, then dilute to volume with the diluent.

-

-

Sample Preparation (from capsules):

-

An equivalent sample preparation procedure is followed using the contents of the this compound capsules.

-

-

Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 12.497 minutes under these conditions.

-

Quantification by LC-MS/MS

A sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Trientine and its primary metabolite, N1-Acetyl Trientine, in human plasma.[10][11]

Protocol:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, and analytical methods for this compound. The information presented, including quantitative data, experimental protocols, and visual diagrams, offers a valuable resource for researchers and professionals engaged in the study and development of this important therapeutic agent. The methodologies outlined for synthesis and analysis provide a foundation for further research and quality control in the pharmaceutical industry.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | C6H20Cl2N4 | CID 71433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e-lactancia.org [e-lactancia.org]

- 7. US10508075B2 - Process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. tga.gov.au [tga.gov.au]

- 13. CN108164427B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

Pharmacodynamics of Trientine hydrochloride as a copper chelator

An In-depth Technical Guide to the Pharmacodynamics of Trientine Hydrochloride as a Copper Chelator

Introduction

Wilson's disease is an autosomal recessive genetic disorder caused by mutations in the ATP7B gene, which impairs the body's ability to excrete copper.[1][2][3] This leads to a toxic accumulation of copper, primarily in the liver and brain, resulting in severe hepatic, neurological, and psychiatric symptoms.[1][3] The cornerstone of treatment for Wilson's disease involves lifelong therapy with copper chelating agents to remove excess copper and prevent its re-accumulation.[4][5] this compound, a polyamine chelating agent, is a critical therapeutic option, particularly for patients intolerant to D-penicillamine.[3][4][5] This guide provides a detailed examination of the pharmacodynamics of this compound, its mechanism of action, quantitative effects on copper homeostasis, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism of action that promotes a negative copper balance in the body.[1][6]

-

Systemic Copper Chelation : After oral administration and absorption into the bloodstream, trientine directly binds to free (non-ceruloplasmin-bound) copper ions in the plasma and tissues.[1][7] It forms a stable, water-soluble complex with copper through coordination bonds with its four constituent nitrogen atoms.[5][7][8] This trientine-copper complex is then readily filtered by the kidneys and eliminated from the body via urinary excretion.[1][8][9]

-

Inhibition of Intestinal Copper Absorption : Trientine present in the gastrointestinal tract can also chelate dietary copper, preventing its absorption into the portal circulation and subsequent uptake by the liver.[4][6][9] This action complements its systemic effect by reducing the influx of new copper into the body.

These two mechanisms work in concert to deplete systemic copper stores and maintain a safe level of the metal, thereby mitigating its toxic effects.

Pharmacodynamic Markers and Quantitative Effects

The pharmacodynamic effect of trientine is primarily assessed by monitoring changes in copper levels in serum and urine. The key markers are:

-

Serum Free Copper : Also known as non-ceruloplasmin-bound copper (NCC), this is the toxic fraction of copper that accumulates in tissues. The goal of therapy is to maintain NCC levels within a safe range.[4]

-

24-Hour Urinary Copper Excretion (UCE) : This measurement reflects the amount of copper being actively removed from the body and is a direct indicator of the chelator's efficacy and patient compliance.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics of this compound from clinical and preclinical studies.

Table 1: Recommended Dosages and Monitoring Parameters for this compound in Wilson's Disease

| Parameter | Adults | Children (≥ 5 years) | Reference |

|---|---|---|---|

| Initial Daily Dosage | 750 - 1,250 mg, in 2-4 divided doses | 500 - 750 mg, in 2-4 divided doses | [7] |

| Maximum Daily Dosage | 2,000 mg | 1,500 mg | [7] |

| Target Serum Free Copper | < 10 mcg/dL (or < 2.3 micromol/L) | < 10 mcg/dL (or < 2.3 micromol/L) | [4][7] |

| Adequate Maintenance UCE | 0.2 - 0.5 mg/24 hours | Varies, aim for negative copper balance | [10] |

| Initial Phase UCE | 0.5 - 1.0 mg/24 hours | Varies, higher than maintenance | [10][11] |

| Monitoring Frequency | Serum NCC: At baseline, 3 months, then every 6 months. UCE: Every 6-12 months. | Serum NCC: At baseline, 3 months, then every 6 months. UCE: Every 6-12 months. |[10][12] |

Note: Dosages are for this compound. Different salt forms, like trientine tetrahydrochloride, are not substitutable on a mg-per-mg basis.[12]

Table 2: Pharmacodynamic Effects of Trientine in Preclinical Animal Models

| Animal Model | Trientine Administration | Key Pharmacodynamic Findings | Reference |

|---|---|---|---|

| Long-Evans Cinnamon (LEC) Rats | 1500 ppm in drinking water for 18 weeks | Inhibited development of hepatitis; Reduced liver copper levels by up to 50%. | [13] |

| Long-Evans Cinnamon (LEC) Rats | Long-term (87 weeks) | Reduced liver copper by 33%; Significantly lowered incidence and number of hepatocellular carcinomas. | [13] |

| Rats with Pressure Overload-Induced Cardiac Hypertrophy | 21.9 mg/kg/day (low dose) for 6 weeks | Replenished copper in the heart; Increased urinary copper excretion; Decreased blood and kidney copper. | [14] |

| Rats with Pressure Overload-Induced Cardiac Hypertrophy | 87.6 mg/kg/day (high dose) for 6 weeks | Did not replenish heart copper; Markedly increased urinary copper excretion. |[14] |

Experimental Protocols and Methodologies

Evaluating the pharmacodynamics of copper chelators requires precise and validated analytical methods.

Measurement of Serum and Urinary Copper

The determination of copper concentrations in biological matrices is fundamental to assessing the efficacy of trientine therapy.

Protocol: Quantification of Copper in Serum and Urine

-

Sample Collection : For UCE, collect urine over a 24-hour period in a copper-free container.[7][11] For serum copper, collect whole blood in a trace metal-free tube.

-

Sample Preparation : Samples may require digestion with acids (e.g., nitric acid) to release protein-bound copper and remove organic matrix interference.

-

Analysis : The primary method for quantifying total copper is Atomic Absorption Spectroscopy (AAS) .[15] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is also used for its high sensitivity.[16]

-

Calculation of Serum Free Copper (NCC) : This is not measured directly but calculated using the following formula: NCC (mcg/dL) = Total Serum Copper (mcg/dL) - [Ceruloplasmin (mg/dL) x 3] The factor of 3 is used because approximately 3 mcg of copper is bound to every 1 mg of ceruloplasmin.

In Vitro Copper Binding Assays

In vitro studies are crucial for determining the binding affinity and selectivity of chelators for copper ions.

Protocol: Fluorescence Spectroscopy for Dissociation Constant (Kd) Measurement

-

Principle : This method measures the change in fluorescence of a chelator upon binding to a metal ion. Trientine itself is not fluorescent, so this method is often applied to newly synthesized fluorescent derivatives or in competitive binding assays.[17]

-

Reagents : Synthesized trientine derivative, solutions of Cu(II) ions (e.g., CuSO₄), and appropriate buffer solutions.

-

Procedure : a. Prepare a solution of the trientine derivative at a fixed concentration. b. Titrate this solution with increasing concentrations of Cu(II) ions. c. After each addition, measure the fluorescence emission spectrum using a spectrofluorometer. d. Plot the change in fluorescence intensity against the copper concentration.

-

Analysis : Fit the resulting binding curve to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (Kd), which is a measure of binding affinity.

Animal Models of Copper Overload

The Long-Evans Cinnamon (LEC) rat is a well-established animal model for Wilson's disease.[13] These rats have a spontaneous mutation analogous to the human ATP7B gene, leading to hepatic copper accumulation, oxidative stress, and the spontaneous development of hepatitis and hepatocellular carcinoma.[13] This model is invaluable for preclinical evaluation of the pharmacodynamic and long-term therapeutic effects of chelating agents like trientine.

Cellular and Signaling Pathways

While the primary pharmacodynamic effect of trientine is the systemic removal of copper, this action has significant downstream consequences on cellular pathways disrupted by copper toxicity.

Excess intracellular copper generates reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress.[6] This damages lipids, proteins, and DNA, and can trigger inflammatory cascades and programmed cell death pathways like cuproptosis and ferroptosis.[6]

By chelating and removing excess free copper, trientine mitigates these toxic effects:

-

Reduces Oxidative Stress : Lowering the concentration of redox-active copper ions decreases the catalytic production of ROS.[18]

-

Inhibits Inflammatory Responses : Studies have shown that copper chelation with trientine can inhibit inflammatory gene expression in liver tissue following injury.[18]

-

Restores Mitochondrial Function : Copper is essential for mitochondrial respiration, but its excess is damaging. By restoring copper homeostasis, trientine can help improve mitochondrial function and cellular bioenergetics.[19]

Conclusion

The pharmacodynamics of this compound are centered on its robust capacity to chelate copper. Through a dual mechanism of systemic chelation leading to urinary excretion and inhibition of intestinal absorption, it effectively induces a negative copper balance. The therapeutic efficacy is monitored through quantifiable markers, primarily serum free copper and 24-hour urinary copper excretion. Experimental protocols, from in vitro binding assays to the use of preclinical animal models, have thoroughly characterized its action. By reducing the body's toxic copper burden, trientine mitigates the downstream cellular damage caused by oxidative stress and inflammation, establishing it as a vital agent in the management of Wilson's disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Safety of penicillamine and trientine in the treatment of Wilson’s disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Review - this compound (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-lactancia.org [e-lactancia.org]

- 8. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]

- 9. ansm.sante.fr [ansm.sante.fr]

- 10. drugs.com [drugs.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Inhibition of hereditary hepatitis and liver tumor development in Long-Evans cinnamon rats by the copper-chelating agent trientine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Reactivity Evaluation on Copper Etching Using Organic Chelators -Korean Journal of Materials Research | Korea Science [koreascience.kr]

- 17. Synthesis of Trientine derivatives and determination of their copper binding affinities [open.metu.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Trientine Hydrochloride: A Deep Dive into its Therapeutic Role in Wilson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Wilson's disease, a rare autosomal recessive disorder, stems from mutations in the ATP7B gene, leading to a pathological accumulation of copper in the liver, brain, and other vital organs. This copper overload triggers a cascade of cellular damage, manifesting in a wide spectrum of hepatic and neuropsychiatric symptoms. Trientine hydrochloride, a chelating agent, stands as a critical therapeutic intervention in the management of Wilson's disease. This technical guide provides a comprehensive overview of the role of this compound in the pathology of Wilson's disease, delving into its mechanism of action, clinical efficacy supported by quantitative data, and detailed experimental protocols for monitoring its therapeutic effects. Furthermore, this guide employs data visualization through Graphviz to illustrate key signaling pathways, experimental workflows, and the logical framework of trientine's intervention.

The Pathophysiology of Wilson's Disease: A Copper Overload Crisis

The core of Wilson's disease pathology lies in the dysfunction of the ATP7B protein, a copper-transporting P-type ATPase predominantly expressed in hepatocytes.[1][2] In a healthy individual, ATP7B facilitates the incorporation of copper into ceruloplasmin and excretes excess copper into the bile.[1] Mutations in the ATP7B gene impair these functions, leading to a progressive buildup of intracellular copper.[1][3]

This excess copper is highly toxic, primarily through the generation of reactive oxygen species (ROS) via Fenton and Haber-Weiss reactions.[4][5] The resulting oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA.[4][6] In the liver, this manifests as steatosis, inflammation, fibrosis, and ultimately cirrhosis. In the brain, copper accumulation, particularly in the basal ganglia, leads to neuronal dysfunction and death, causing the characteristic neurological and psychiatric symptoms of the disease.[7]

Mechanism of Action: this compound as a Copper Chelator

This compound's therapeutic efficacy is rooted in its function as a potent copper chelating agent.[8] Its primary mechanism involves the formation of a stable, soluble complex with copper, which is then readily excreted by the kidneys, effectively increasing urinary copper output.[1][8] This action directly counteracts the foundational pathology of Wilson's disease by reducing the body's total copper burden.[9] Additionally, trientine may also inhibit the intestinal absorption of copper, further contributing to a negative copper balance.[1][10]

Clinical Efficacy of this compound

Numerous studies have demonstrated the clinical efficacy of this compound in managing both the hepatic and neurological manifestations of Wilson's disease. It is often used as a first-line treatment or as an alternative for patients intolerant to D-penicillamine.[9][11]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key clinical studies evaluating the efficacy of this compound in patients with Wilson's disease.

Table 1: Hepatic and Neurological Outcomes with Trientine Treatment (Weiss et al., 2013) [9][11][12]

| Outcome Category | First-Line Trientine (Symptomatic Patients) | Second-Line Trientine (Symptomatic Patients) |

| Hepatic Improvement | 90.9% | 70.5% |

| Neurological Improvement | ~66% | ~45% |

| Treatment Discontinuation due to Adverse Events | 7.1% | Not Reported |

Table 2: Longitudinal Urinary Copper Excretion in Trientine-Treated Patients (Walshe, 2011) [9][13]

| Time Point | Mean 24-hour Urinary Copper Excretion (µ g/24h ) |

| Pre-treatment (Neurological Patients) | 305.58 |

| After 1 Year of Treatment | Significant Decrease |

| After 2 Years of Treatment | Approaching Normal Levels |

Note: The study by Walshe (2011) indicated a significant fall in urinary copper excretion after 1 and 2 years of treatment with chelating agents, including a subgroup treated with trientine, suggesting a reduction in the body's copper load.[13]

Experimental Protocols for Monitoring Trientine Therapy

Effective management of Wilson's disease with this compound necessitates regular and comprehensive monitoring to ensure efficacy and safety.

Biochemical Monitoring

-

24-Hour Urinary Copper Excretion:

-

Objective: To assess the cupriuretic effect of trientine and monitor patient adherence.

-

Protocol: Patients collect all urine over a 24-hour period in a metal-free container.[4][13] The total volume is recorded, and an aliquot is sent for copper quantification, typically by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.[14] During initial treatment, on-treatment urinary copper excretion is expected to be significantly elevated.[15] For maintenance therapy, the target on-treatment 24-hour urinary copper is typically 200-500 µ g/day .[15]

-

-

Serum Copper and Ceruloplasmin:

-

Objective: To assess overall copper status.

-

Protocol: A blood sample is collected to measure total serum copper and ceruloplasmin levels. While ceruloplasmin is often low in Wilson's disease, it can be an unreliable marker due to being an acute-phase reactant.[11]

-

-

Non-Ceruloplasmin-Bound ("Free") Copper:

-

Objective: To measure the toxic component of circulating copper.

-

Protocol: This is typically calculated using the formula: Total Serum Copper (µg/dL) - (3 x Ceruloplasmin (mg/dL)).[15] Direct measurement methods are also being developed.[16] The therapeutic goal is to maintain a low level of free copper.

-

-

Liver Function Tests (LFTs):

-

Objective: To monitor hepatic function and response to treatment.

-

Protocol: Regular monitoring of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and albumin levels.[17] Improvement in these parameters is expected with effective chelation therapy.

-

Neurological Assessment

-

Unified Wilson's Disease Rating Scale (UWDRS):

-

Objective: To quantitatively assess the severity of neurological and psychiatric manifestations.

-

Protocol: A standardized clinical scale that includes sections on consciousness, activities of daily living (patient-reported), and a detailed neurological examination conducted by a clinician.[18][19] The neurological subscale is particularly important for tracking changes in motor and cognitive function over time.[20]

-

-

Global Assessment Scale for Wilson's Disease (GAS for WD):

-

Objective: To provide a global assessment of disability across multiple domains.

-

Protocol: A two-tiered scale that evaluates global disability (liver, cognition, motor, osseomuscular) and neurological dysfunction in more detail.[2]

-

Hepatic Imaging and Biopsy

-

Liver Ultrasound:

-

Objective: To assess liver morphology and screen for hepatocellular carcinoma in patients with cirrhosis.

-

Protocol: Standard abdominal ultrasound performed at regular intervals.[21]

-

-

Liver Biopsy:

-

Objective: To quantify hepatic copper content for diagnosis and, in some cases, to assess the degree of liver damage.

-

Protocol: A tissue sample is obtained via percutaneous or transjugular biopsy. A portion of the specimen should be sent fresh (not in formalin) for quantitative copper analysis.[7][22] The remainder is fixed for histological examination to assess for steatosis, inflammation, and fibrosis.[7]

-

Visualizing the Role of Trientine in Wilson's Disease

Signaling Pathways of Copper-Induced Cellular Damage

The following diagram illustrates the key molecular pathways involved in copper-induced hepatocyte and neuronal damage, and the point of intervention for this compound.

Caption: Molecular pathways of copper toxicity and trientine intervention.

Experimental Workflow for Monitoring Trientine Therapy

This diagram outlines the cyclical process of monitoring a patient with Wilson's disease undergoing treatment with this compound.

References

- 1. Mode of action of triethylenetetramine dihydrochloride on copper metabolism in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cellular mechanisms of copper neurotoxicity in human, differentiated neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trientine dihydrochloride for Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. england.nhs.uk [england.nhs.uk]

- 10. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Table 5, Details of Included Studies - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Long-term evaluation of urinary copper excretion and non-caeruloplasmin associated copper in Wilson disease patients under medical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. england.nhs.uk [england.nhs.uk]

- 18. researchgate.net [researchgate.net]

- 19. jcdr.net [jcdr.net]

- 20. researchgate.net [researchgate.net]

- 21. Monitoring Your Treatment - Wilson Disease Association [wilsondisease.org]

- 22. researchgate.net [researchgate.net]

In Vitro Chelating Properties of Trientine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trientine hydrochloride, a polyamine chelating agent, is a crucial therapeutic for Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its primary mechanism of action lies in its ability to form stable complexes with excess copper, facilitating its excretion from the body. Beyond its established clinical use, in vitro studies have been instrumental in elucidating the fundamental chelating properties of Trientine, providing a deeper understanding of its efficacy and potential applications in other conditions marked by metal dysregulation. This technical guide provides an in-depth overview of the in vitro studies on this compound's chelating properties, focusing on quantitative data, detailed experimental protocols, and the cellular signaling pathways influenced by its metal-binding capacity.

Data Presentation: Quantitative Chelating Properties

The efficacy of a chelating agent is quantitatively defined by its stability and dissociation constants with target metal ions. The following tables summarize the reported in vitro stability constants for Trientine (TETA) and its metabolites with copper (Cu(II)) and zinc (Zn(II)). A higher stability constant (log K) indicates a stronger bond between the chelator and the metal ion. The pM value (e.g., pCu) is the negative logarithm of the free metal ion concentration at a specific pH and total concentrations of metal and ligand, providing a measure of the chelator's efficiency under more physiologically relevant conditions.

| Ligand | Metal Ion | log K (Stability Constant) | Reference |

| Trientine (TETA) | Cu(II) | 20.01 | |

| Trientine (TETA) | Zn(II) | 11.4 | |

| Monoacetyl-TETA (MAT) | Cu(II) | 16.96 | |

| Monoacetyl-TETA (MAT) | Zn(II) | 9.49 | |

| Diacetyl-TETA (DAT) | Cu(II) | 13.59 | |

| Diacetyl-TETA (DAT) | Zn(II) | 7.57 |

| Ligand | pCu | pZn | Reference |

| Trientine (TETA) | 18.2 | 10.1 | |

| Monoacetyl-TETA (MAT) | 15.6 | 8.2 | |

| Diacetyl-TETA (DAT) | 12.5 | 6.5 |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the chelating properties of this compound.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

Objective: To determine the stoichiometry and stability constants of Trientine-metal complexes.

Materials:

-

This compound

-

Metal salt (e.g., CuSO₄, ZnCl₂)

-

Standardized strong acid (e.g., HCl)

-

Standardized strong base (e.g., NaOH), carbonate-free

-

High-purity water (Milli-Q or equivalent)

-

Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)

-

pH electrode and potentiometer

-

Thermostated titration vessel

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Solution Preparation: Prepare stock solutions of Trientine, metal salt, acid, and base of known concentrations in high-purity water. The ionic strength of all solutions should be adjusted to a constant value (e.g., 0.1 M) with the inert salt.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For more accurate results, perform a Gran titration to determine the standard potential (E°) of the electrode and the residual acidity/alkalinity in the system.

-

Titration:

-

Pipette a known volume and concentration of Trientine solution into the thermostated titration vessel.

-

If determining metal-ligand stability constants, add a known amount of the metal salt solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).

-

Acidify the solution with a known amount of standard acid.

-

Bubble inert gas through the solution to remove dissolved CO₂.

-

Titrate the solution with the standardized base, recording the potential (mV) or pH value after each addition of titrant. Add smaller increments of titrant near the equivalence points.

-

-

Data Analysis: The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of Trientine and the stability constants of the metal-Trientine complexes.

Spectrophotometric Assay for Chelation Assessment

UV-Vis spectrophotometry can be used to monitor the formation of metal-ligand complexes, especially if the complex has a distinct absorption spectrum from the free ligand and metal ion.

Objective: To confirm the formation of Trientine-copper complexes and assess chelation efficiency.

Materials:

-

This compound

-

Copper(II) sulfate (B86663) solution

-

Buffer solutions for pH control (e.g., acetate, phosphate)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Wavelength Scan: Record the UV-Vis absorption spectra of Trientine solution, copper(II) sulfate solution, and a mixture of the two at a specific pH. Identify the wavelength of maximum absorbance (λmax) for the Trientine-copper complex.

-

Molar Ratio Method:

-

Prepare a series of solutions with a constant concentration of Trientine and varying concentrations of copper(II) sulfate.

-

Maintain a constant pH using a buffer.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot absorbance versus the molar ratio of [Cu]/[Trientine]. The plot will show an increase in absorbance until the stoichiometric ratio is reached, after which it will plateau. The inflection point indicates the stoichiometry of the complex.

-

-

Continuous Variation Method (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of Trientine and copper(II) is constant, but their mole fractions vary.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot absorbance versus the mole fraction of one component. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.

-

Fluorescence Spectroscopy for Binding Affinity

Fluorescence quenching assays can be employed to study the binding of metal ions to ligands that possess intrinsic fluorescence or are derivatized with a fluorescent probe. Since Trientine is not intrinsically fluorescent, this method would typically involve a competitive binding assay with a fluorescent copper indicator.

Objective: To determine the binding affinity of Trientine for copper(II) through a competitive binding assay.

Materials:

-

This compound

-

Copper(II) sulfate solution

-

A fluorescent copper indicator (e.g., a dye whose fluorescence is quenched or enhanced upon binding to copper)

-

Buffer solution

-

Fluorometer

Procedure:

-

Indicator Characterization: Determine the excitation and emission maxima of the fluorescent copper indicator. Characterize the change in fluorescence intensity of the indicator upon titration with a copper solution to determine its binding affinity for copper.

-

Competitive Titration:

-

Prepare a solution containing the fluorescent indicator and a known concentration of copper(II) to form the fluorescent complex.

-

Titrate this solution with increasing concentrations of Trientine.

-

Measure the fluorescence intensity after each addition of Trientine. As Trientine chelates copper from the indicator, a change in fluorescence (recovery or further quenching, depending on the indicator) will be observed.

-

-

Data Analysis: The data is fitted to a competitive binding equation to calculate the dissociation constant (Kd) or association constant (Ka) of the Trientine-copper complex.

In Vitro Cell-Based Assays for Apoptosis

Copper depletion by Trientine has been shown to induce apoptosis in certain cell types, a process that can be monitored using flow cytometry.

Objective: To assess the pro-apoptotic effect of Trientine-mediated copper chelation.

Materials:

-

Cell line of interest (e.g., fibrosarcoma cells)

-

Cell culture medium and supplements

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to a desired confluency.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include an untreated control group.

-

-

Cell Staining:

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of apoptotic cells in each treatment group compared to the control.

-

Signaling Pathways and Experimental Workflows

Trientine-Induced Apoptosis via p38 MAPK Pathway

In vitro studies have demonstrated that Trientine's copper-chelating activity can induce apoptosis in cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Copper is an essential cofactor for several enzymes, and its depletion by Trientine leads to cellular stress, which in turn activates the p38 MAPK cascade, ultimately resulting in programmed cell death.

Caption: Trientine-induced p38 MAPK apoptosis pathway.

General Experimental Workflow for Assessing Chelating Properties

The in vitro evaluation of a chelating agent like Trientine typically follows a systematic workflow, starting from basic physicochemical characterization to cell-based functional assays.

A Technical Comparison of Trientine Dihydrochloride and Trientine Tetrahydrochloride for Pharmaceutical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Trientine, an essential copper-chelating agent for the treatment of Wilson's disease, is available in two primary hydrochloride salt forms: dihydrochloride (B599025) and tetrahydrochloride. The choice of salt form has significant implications for a drug product's stability, storage, handling, and bioavailability. This technical guide provides a detailed comparison of the fundamental differences between trientine dihydrochloride and trientine tetrahydrochloride, focusing on their physicochemical properties, stability, and pharmacokinetic profiles. This document synthesizes data from peer-reviewed literature and regulatory guidelines to offer a comprehensive resource for scientists and professionals engaged in pharmaceutical research and development.

Introduction

Trientine (triethylenetetramine) is a polyamine that acts as a chelating agent to bind and facilitate the excretion of excess copper from the body.[1][2] It is a critical second-line therapy for patients with Wilson's disease, a rare genetic disorder of copper metabolism, who are intolerant to penicillamine.[2] The active pharmaceutical ingredient (API), trientine, is a liquid organic base that is formulated as a hydrochloride salt to produce a stable, solid crystalline form suitable for oral administration.[3]

Two salt forms are predominantly used in pharmaceutical preparations: trientine dihydrochloride (TETA 2HCl) and trientine tetrahydrochloride (TETA 4HCl). While both deliver the same active moiety, their distinct salt structures lead to fundamental differences in their chemical and physical properties. These differences are not trivial; they directly impact manufacturing processes, shelf-life, storage requirements, and clinical pharmacology. This guide will explore these core differences in detail.

Chemical Structure and Physicochemical Properties

The fundamental difference between the two salts lies in the degree of protonation of the four nitrogen atoms in the trientine molecule. The dihydrochloride salt has two of the four amine groups protonated, while the tetrahydrochloride salt has all four protonated. This distinction is the primary determinant of their differing properties.

dot

Caption: Relationship between Trientine Base and its Hydrochloride Salts.

A summary of the core physicochemical properties is presented in Table 1. The addition of two extra hydrochloride molecules significantly increases the molecular weight of the tetrahydrochloride salt.

| Property | Trientine Dihydrochloride | Trientine Tetrahydrochloride | Reference(s) |

| Synonyms | TETA 2HCl, Trientine HCl | TETA 4HCl, Cuprior® | [4][5] |

| Molecular Formula | C₆H₂₀Cl₂N₄ | C₆H₂₂Cl₄N₄ | [6][7] |

| Molecular Weight | 219.15 g/mol | 292.08 g/mol | [3][8] |

| Appearance | White to pale yellow crystalline powder | White crystalline powder | [5][9] |

| Hygroscopicity | Hygroscopic | Not reported to be hygroscopic | [9][10] |

| Solubility in Water | Freely soluble | Freely soluble | [5][9] |

Table 1. Comparative Physicochemical Properties.

Critical Difference: Stability

The most significant differentiator from a pharmaceutical development perspective is stability. The unbound amine groups in the trientine molecule are susceptible to oxidative reactions, which can lead to product degradation.[11][12]

-

Trientine Dihydrochloride (2HCl): This salt form possesses two unbound, reactive amine groups. This inherent molecular instability makes the drug substance sensitive to temperature, humidity, and oxygen.[11] Consequently, formulations of trientine dihydrochloride are unstable at room temperature and require strict cold chain storage (2-8 °C) from manufacturing through to patient use.[4][5] This presents significant logistical and patient adherence challenges.[13]

-

Trientine Tetrahydrochloride (4HCl): In this form, all four amine groups are protected by protonation with hydrochloride.[11] This full protonation prevents the oxidative reactions that cause degradation in the dihydrochloride salt. As a result, trientine tetrahydrochloride is stable at room temperature and does not require refrigeration, offering a major advantage in terms of supply chain management and patient convenience.[5][10] Formulations have been shown to be stable for up to 36 months at room temperature.[5]

dot

Caption: Logical workflow of stability characteristics for each salt form.

Pharmacokinetic Profile Comparison

The differences in salt structure and formulation also lead to distinct pharmacokinetic profiles. A randomized, single-dose, crossover study in healthy adult subjects directly compared the two forms, yielding significant results.[1]

The study demonstrated that the tetrahydrochloride formulation led to more rapid and greater systemic exposure to the active trientine moiety compared to an identical dose of the dihydrochloride formulation.[1] This is likely due to differences in the galenic formulation and dissolution profile.[12] The key pharmacokinetic parameters from this study are summarized in Table 2.

| Parameter | Trientine Dihydrochloride (2HCl) | Trientine Tetrahydrochloride (4HCl) | % Change | Reference |

| Tmax (median) | 3.00 hours | 2.00 hours | -33% | [1] |

| Cmax (rate of absorption) | Lower | ~68% Greater | +68% | [1] |

| AUC₀-∞ (extent of absorption) | Lower | ~56% Greater | +56% | [1] |

| Terminal Half-life (t½) | Similar | Similar | No significant difference | [1] |

Table 2. Comparative Pharmacokinetic Parameters (Single 600 mg dose of trientine base).[1]

These findings indicate that while both salts have a similar elimination half-life, the tetrahydrochloride salt is absorbed faster and more completely.[1] This enhanced bioavailability may have implications for dosing regimens and clinical efficacy.

Mechanism of Action: Copper Chelation

Despite their physicochemical and pharmacokinetic differences, both salts deliver the same active trientine moiety, and thus share the same mechanism of action. Trientine is a potent chelating agent that forms a stable complex with copper via its four constituent nitrogen atoms.[2][14] This action occurs through two primary mechanisms:

-

Systemic Chelation: Absorbed trientine circulates in the bloodstream, binding to free copper ions to form a stable, water-soluble complex. This complex is then filtered by the kidneys and eliminated from the body through urinary excretion.[14][15]

-

Inhibition of Absorption: Trientine present in the gastrointestinal tract can chelate dietary copper, inhibiting its absorption into the bloodstream.[11]

dot

References

- 1. fda.gov [fda.gov]

- 2. youtube.com [youtube.com]

- 3. wilsonsdisease.org.uk [wilsonsdisease.org.uk]

- 4. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

- 5. CA2875095A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]

- 6. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - ECA Academy [gmp-compliance.org]

- 7. akjournals.com [akjournals.com]

- 8. US10988436B2 - Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use - Google Patents [patents.google.com]

- 9. [PDF] fDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms | Semantic Scholar [semanticscholar.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pharmtech.com [pharmtech.com]

- 12. US20100173994A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]

- 13. ardena.com [ardena.com]

- 14. FDA releases the Final Guidance on Dissolution Testing and Acceptance Criteria for ImmediateRelease Solid Oral Dosage Form DP Containing High Solubility DS — LEX Pharma Consulting [lexpharmaconsulting.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Early Research on Triethylenetetramine (TETA) as a Therapeutic Agent: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the foundational research on triethylenetetramine (B94423) (TETA), also known as trientine, as a therapeutic agent. Initially investigated as a second-line treatment for Wilson's disease in patients intolerant to D-penicillamine, early clinical studies established its efficacy as a copper-chelating agent. This document synthesizes quantitative data from pivotal early trials, details the experimental protocols employed, and visualizes the agent's mechanism of action and typical study workflows. The content is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of TETA therapy.

Introduction

Wilson's disease is an autosomal recessive genetic disorder characterized by the pathological accumulation of copper in various tissues, primarily the liver and brain. This copper overload is due to mutations in the ATP7B gene, which impairs the body's ability to excrete copper, leading to hepatic cirrhosis, neurological damage, and psychiatric symptoms. For decades, the primary treatment was the chelating agent D-penicillamine. However, a significant portion of patients, estimated to be around 30%, develop intolerance to D-penicillamine, necessitating the exploration of alternative therapies.

Triethylenetetramine (TETA) emerged in the late 1960s and was formally studied in the following years as a viable alternative. As a polyamine, TETA is a potent and selective Cu(II)-chelating agent. Early research, most notably the seminal work by Walshe in the 1980s, was critical in establishing its therapeutic utility and safety profile, leading to its eventual regulatory approval. This guide revisits that foundational research.

Mechanism of Action

Triethylenetetramine exerts its therapeutic effect through a dual mechanism of action focused on reducing the body's total copper burden.[1]

-

Systemic Copper Chelation: Once absorbed, TETA binds with excess copper in the plasma and tissues, forming a stable, non-toxic complex. This TETA-copper complex is then readily excreted through the kidneys, significantly increasing urinary copper elimination.[1][2]

-

Inhibition of Intestinal Absorption: TETA also acts within the gastrointestinal tract to chelate dietary copper, preventing its absorption into the bloodstream.[2]

This two-pronged approach effectively creates a negative copper balance, allowing for the gradual removal of toxic copper deposits from organs.

Quantitative Data from Early Clinical Investigations

The initial clinical assessments of TETA were primarily case series and observational studies involving patients with Wilson's disease who were intolerant to D-penicillamine. These studies provided the first quantitative evidence of TETA's efficacy in promoting copper excretion.

| Table 1: Efficacy of Triethylenetetramine (Trientine) in D-Penicillamine Intolerant Patients | |

| Study | Walshe (1982)[3][4] |

| Patient Population | 20 patients with Wilson's disease and severe D-penicillamine intolerance. |

| Dosage Regimen | 1200–2400 mg/day.[3] |

| Outcome | Proved to be a safe and effective treatment for reversing symptoms and maintaining previously "decoppered" patients.[4] |

| Adverse Effects | No new toxic signs or symptoms were observed; some patients experienced correctable iron deficiency.[3][4] |

| Table 2: Impact of Triethylenetetramine (Trientine) on Urinary Copper Excretion (UCE) | |

| Study | Saito et al. (1991)[5] |

| Patient Population | 4 Japanese patients with Wilson's disease intolerant to D-penicillamine. |

| Dosage Regimen | Initial dose of 1.0-2.0 g/day , increasing to 2.5-3.0 g/day .[5] |

| Baseline UCE | 70-96 µ g/day .[5] |

| UCE on Day 1 of Treatment | 1,512-2,352 µ g/day .[5] |

| Maintained UCE | 350-1,100 µ g/day .[5] |

| Clinical Outcome | Neurological deficits regressed in three of the four patients within 2 months.[5] |

Experimental Protocols in Foundational Research

The methodologies used in the early evaluation of TETA were centered on clinical observation and biochemical measurements of copper balance. The landmark study by Walshe (1982) serves as a representative example of the protocols of that era.[3][4]

Patient Selection Criteria

-

Inclusion: Patients with a confirmed diagnosis of Wilson's disease. The primary cohort consisted of patients who had developed severe intolerance to D-penicillamine, with side effects including rash, neutropenia, thrombocytopenia, and proteinuria.[3] Patients ranged from presymptomatic to those with severe hepatic or neurological disease.[4]

-

Exclusion: Patients who could tolerate D-penicillamine were generally not included in these initial second-line therapy trials.

Treatment Regimen

-

Drug: Triethylenetetramine dihydrochloride (B599025) (trientine).

-

Administration: Orally administered.

-

Dosing: Doses typically ranged from 1.0 to 2.0 g/day , often divided into multiple doses to be taken throughout the day.[5] The dose could be increased based on clinical response and urinary copper excretion levels.[5] Early protocols suggested starting with a small dose and gradually increasing it to minimize the risk of transient neurological worsening.[5]

Efficacy and Safety Assessment

Response to treatment was evaluated through a combination of clinical and biochemical monitoring.

-

Biochemical Monitoring:

-

24-Hour Urinary Copper Excretion: This was the primary pharmacodynamic marker. Urine was collected over a 24-hour period at baseline and at regular intervals during treatment to quantify the drug's effect.[6]

-

Serum Copper and Ceruloplasmin: Blood samples were taken to measure levels of serum copper and ceruloplasmin, the main copper-carrying protein, which is typically low in Wilson's disease.[6]

-

Liver Function Tests: Standard liver enzymes (ALT, AST) and function tests were monitored to assess hepatic status.[7]

-

-

Clinical Monitoring:

-

Hepatic Assessment: Evaluation was based on clinical signs (e.g., jaundice, ascites) and the results of liver function tests.[7]

-

Neurological Assessment: In the absence of standardized scales like the modern Unified Wilson's Disease Rating Scale (UWDRS), assessment was based on detailed clinical neurological examination.[7] Physicians documented changes in specific symptoms such as tremor, dysarthria, dystonia, and gait.[8] Improvement, stabilization, or worsening of these signs was the key outcome.[7]

-

Ophthalmological Examination: Slit-lamp examination was used to monitor for the presence and changes in Kayser-Fleischer rings.[6]

-

Analytical Methods (Circa 1980s)

-

Copper Measurement: The standard method for quantifying copper in urine and serum during this period was Atomic Absorption Spectrophotometry (AAS) . For urine, which has a complex matrix, a common approach was to use a graphite (B72142) furnace (GFAAS). This involved diluting the urine sample and injecting it into the graphite furnace, where it was dried, charred, and atomized to measure copper concentration against aqueous standards.[2]

-

Ceruloplasmin Measurement: Serum ceruloplasmin was often measured functionally via its p-phenylenediamine (B122844) oxidase activity . This spectrophotometric assay measures the rate at which ceruloplasmin oxidizes a p-phenylenediamine substrate, a reaction that is proportional to the concentration of the active, copper-containing enzyme (holoceruloplasmin).[4]

Conclusion

The early research on triethylenetetramine was pivotal, establishing it as a safe and effective copper-chelating agent for the management of Wilson's disease, especially in the D-penicillamine-intolerant population. The foundational studies, characterized by careful clinical observation and robust biochemical analysis of copper metabolism, demonstrated TETA's ability to induce a negative copper balance and lead to clinical improvement. The methodologies employed, though less standardized than modern clinical trials, laid the essential groundwork for TETA's long-term use and its eventual investigation into other potential therapeutic areas. This guide serves as a technical resource, preserving the core scientific data and protocols from this critical period in its development.

References

- 1. Treatment of Wilson's disease with trientine (triethylene tetramine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of copper in urine by graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative assessment of clinical rating scales in Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of human serum ceruloplasmin by its p-phenylenediamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nemi.gov [nemi.gov]

- 6. Copper- Determination by AAS | OIV [oiv.int]

- 7. mdpi.com [mdpi.com]

- 8. Clinical Review - Trientine Hydrochloride (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Trientine Hydrochloride: An In-depth Technical Guide on its Effects on Cellular Copper Transport Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trientine hydrochloride, a copper-chelating agent primarily utilized in the management of Wilson's disease, exerts its therapeutic effect by reducing systemic copper levels. Its mechanism of action involves the formation of a stable complex with copper, facilitating its renal excretion, and inhibiting intestinal copper absorption. Beyond its systemic chelation properties, emerging evidence suggests that trientine directly influences the cellular machinery responsible for copper homeostasis, specifically the expression and function of key copper transport proteins. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the cellular copper transport proteins ATP7A, ATP7B, CTR1, and CTR2, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of this compound

This compound is a polyamine that acts as a potent copper chelator. Its primary therapeutic role is in the treatment of Wilson's disease, a genetic disorder characterized by the accumulation of toxic levels of copper in the body due to mutations in the ATP7B gene.[1] The mechanism of trientine involves forming a stable complex with copper ions, which is then readily excreted through the urine.[2] Additionally, trientine has been shown to reduce the absorption of copper from the gastrointestinal tract, contributing to a negative copper balance in the body.[1]

Effects on Cellular Copper Transport Proteins

The regulation of intracellular copper levels is a tightly controlled process managed by a network of transport proteins. The primary transporters involved are the copper uptake protein 1 (CTR1) and the P-type ATPases, ATP7A and ATP7B, which are responsible for copper efflux and delivery to copper-dependent enzymes. The copper transporter 2 (CTR2) is also implicated in copper homeostasis. This compound has been shown to modulate the expression and function of some of these key transporters.

ATP7A

ATP7A is a copper-transporting ATPase crucial for delivering copper to the secretory pathway for the synthesis of cuproenzymes and for exporting excess copper from cells.[3] Studies have indicated that trientine treatment leads to an augmentation of ATP7A expression.[3] This upregulation may represent a compensatory mechanism to enhance copper efflux from cells in response to the altered copper dynamics induced by trientine.

ATP7B

ATP7B, a homolog of ATP7A, is predominantly expressed in the liver and is central to the excretion of excess copper into the bile.[3] Mutations in the ATP7B gene are the cause of Wilson's disease.[1] Current research suggests that this compound has no significant effect on the expression of ATP7B.[3]

CTR1 (SLC31A1)

CTR1 is the primary high-affinity copper importer at the plasma membrane, responsible for the uptake of dietary copper into cells.[4][5] Investigations into the effect of trientine on CTR1 have consistently shown that it does not alter the expression of this transporter.[3] Furthermore, the uptake of the trientine-copper complex into cardiomyocytes appears to be independent of CTR1.[3]

CTR2 (SLC31A2)

The role of CTR2 in copper homeostasis is less defined than that of CTR1. It is structurally similar to CTR1 and is thought to be involved in copper transport.[3] The effect of trientine on CTR2 expression has yielded inconsistent findings in the literature. Some studies report an elevation in CTR2 expression following trientine treatment, while others show no effect.[3] It has been proposed that CTR2 may play a partial role in the transport of the trientine-copper(II) complex into cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound on copper transport proteins and copper uptake.

Table 1: Effect of this compound on Copper Transporter Expression

| Protein | Gene | Organism/Cell Type | Trientine Effect | Quantitative Change | Citation(s) |

| ATP7A | ATP7A | Diabetic Rat Ventricle | Upregulation of gene and protein expression | Not specified | [3] |

| ATP7B | ATP7B | Not specified | No effect | Not applicable | [3] |

| CTR1 | SLC31A1 | Rat Heart | No effect on protein or mRNA levels | Not applicable | [3] |

| CTR2 | SLC31A2 | Rat Heart | Inconsistent findings (elevated or no effect) | Not specified | [3] |

Table 2: Effect of this compound on Copper Uptake

| Parameter | Organism | Method | Trientine Effect | Quantitative Change | Citation(s) |

| Intestinal Copper Absorption | Healthy Human Volunteers | 64Cu PET/CT | Inhibition | Hepatic Standard Uptake Value (SUV) reduced from 6.17 to 1.47 at 1 hour and from 14.24 to 6.19 at 15 hours post-dose. | [4] |

| Myocardial Copper Content | Rat Model of Cardiac Hypertrophy | Not specified | Replenishment at low dose | Not specified | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of trientine on cellular copper transport and a typical experimental workflow for investigating these effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of trientine's effects on copper transport proteins.

Western Blot Analysis for Copper Transporter Proteins

Objective: To determine the protein expression levels of ATP7A, ATP7B, CTR1, and CTR2 in cells or tissues following treatment with this compound.

Materials:

-

Cell or tissue lysates

-

RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-ATP7A, anti-ATP7B, anti-CTR1, anti-CTR2)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse cells or homogenize tissues in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Gel Electrophoresis:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel along with a molecular weight marker.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system at 100 V for 1-2 hours or overnight at 30 V at 4°C.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for Copper Transporter Gene Expression

Objective: To quantify the mRNA expression levels of ATP7A, ATP7B, SLC31A1 (CTR1), and SLC31A2 (CTR2) in cells or tissues following this compound treatment.

Materials:

-

TRIzol reagent or other RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (see Table 3 for an example)

-

Real-time PCR instrument

Procedure:

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using TRIzol reagent according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction by mixing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers.

-

Perform the qPCR using a real-time PCR instrument with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Table 3: Example Primer Sequences for Rat qRT-PCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Slc31a1 (CTR1) | CCCACGAGATGATGATGCCT | AGCCATTTCTCCAGGTGTGTT |

| Slc31a2 (CTR2) | CCGATGCACTTCATCTTCTCAG | GCCAACCTTGATGCCCTCATA |

| Actb (β-actin) | TGGCTCCTAGCACCATGAAG | AAACGCAGCTCAGTAACAGT |

Radiolabeled Copper (64Cu) Uptake Assay

Objective: To measure the rate of copper uptake in cells treated with this compound.

Materials:

-

Cultured cells seeded in multi-well plates

-

64CuCl2 solution

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Stop solution (ice-cold PBS with 5 mM EDTA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat cells with various concentrations of this compound for a specified period.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Initiate the uptake by adding uptake buffer containing a known concentration of 64CuCl2.

-

Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

-

Termination of Uptake:

-

Aspirate the uptake buffer and rapidly wash the cells three times with ice-cold stop solution to remove extracellular 64Cu.

-

-

Cell Lysis and Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

-

Plot the copper uptake (nmol/mg protein) against time to determine the initial rate of uptake.

-

Conclusion

This compound, a well-established copper chelator, demonstrates a multifaceted interaction with the cellular copper transport machinery. While its primary mechanism involves systemic copper removal, it also selectively modulates the expression of key copper transport proteins, most notably upregulating the copper efflux pump ATP7A. Its effects on the copper importers CTR1 and CTR2 appear to be minimal or context-dependent. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the intricate relationship between trientine and cellular copper homeostasis. Further studies are warranted to fully elucidate the precise molecular mechanisms underlying these interactions and to explore their therapeutic implications beyond Wilson's disease.

References

- 1. Immunocytochemical Localization of the Menkes Copper Transport Protein (ATP7A) to the Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Feature Article: Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Trientine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trientine hydrochloride is a chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder leading to excessive copper accumulation. Its therapeutic effect is derived from its ability to bind and facilitate the excretion of copper. Understanding the preclinical toxicological profile of this compound is crucial for its safe and effective development and use. This guide provides a comprehensive overview of the key non-clinical safety findings for this compound, including data from acute, sub-chronic, and chronic toxicity studies, as well as assessments of its reproductive and genetic toxicity. Detailed experimental methodologies and visual representations of relevant pathways and workflows are included to provide a thorough understanding for researchers and drug development professionals.

Pharmacological Action and Toxicological Correlation

The primary pharmacological action of Trientine is the chelation of copper.[1] This mechanism is also intrinsically linked to its toxicological profile. Many of the observed adverse effects in preclinical studies are considered secondary to copper depletion, which can impact various physiological processes.[2][3] Beyond copper, Trientine may also affect the homeostasis of other metals such as zinc and iron.[2]

Data Summary of Preclinical Toxicity Studies

The following tables summarize the quantitative data from key preclinical toxicity studies of this compound.

Table 1: Acute and Repeated-Dose Toxicity of this compound

| Species | Study Duration | Route of Administration | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |

| Rat | Single Dose | Oral | >2000 mg/kg bw | Moderate acute toxicity. | LD50 >2000 mg/kg bw | [4] |

| Rabbit | Single Dose | Dermal | 550-805 mg/kg bw | Moderate toxicity. | LD50 550-805 mg/kg bw | [4] |

| Rat (F-344) | 4 or 8 weeks | Oral | 0, 100, 350, 1200 mg/kg/day | Decreased body weight gain and food consumption at 1200 mg/kg/day. Increased electrolyte output. Lung and stomach inflammation at higher doses. | - | [5] |

| Rat (F-344) | 26 weeks | Oral | 0, 50, 175, 600 mg/kg/day | Deaths and lung changes at 175 and 600 mg/kg/day in males. Decreased body weight gain at 600 mg/kg/day. Low plasma and liver copper concentrations. Focal chronic interstitial pneumonitis. | NOAEL: 50 mg/kg/day (females), <50 mg/kg/day (males) | [5] |

| Mouse (B6C3F1) | up to 92 days | Drinking water | 0, 120, 600, 3000 ppm | Inflammation of lung interstitium and liver periportal fatty infiltration at 3000 ppm. Reduced kidney and body weights in males. | - | [6] |

| Dog | 26 weeks | Oral (capsules) | 50, 100, 200 mg/kg/day | Severe clinical signs leading to sacrifice at 200 mg/kg/day. | - | [7] |

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Table 2: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Dose Levels | Key Findings | Reference |

| Rat | Embryofetal Development | Not specified | Teratogenic potential, likely secondary to copper chelation. Increased resorptions and fetal brain abnormalities. | [2][8] |

Table 3: Genetic Toxicology of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| In vitro | Various | With and without | Genotoxic in some studies. | [2][3] |